N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 849677-59-4
VCID: VC6009840
InChI: InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3
SMILES: CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H18N2O6S
Molecular Weight: 342.37

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

CAS No.: 849677-59-4

Cat. No.: VC6009840

Molecular Formula: C14H18N2O6S

Molecular Weight: 342.37

* For research use only. Not for human or veterinary use.

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide - 849677-59-4

Specification

CAS No. 849677-59-4
Molecular Formula C14H18N2O6S
Molecular Weight 342.37
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
Standard InChI InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3
Standard InChI Key NCWWBUGGFPUKKP-UHFFFAOYSA-N
SMILES CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Properties

Basic Chemical Descriptors

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is defined by the following parameters:

PropertyValue
CAS Registry Number849677-59-4
Molecular FormulaC₁₄H₁₈N₂O₆S
Molecular Weight342.37 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2N+[O-]
InChIKeyNCWWBUGGFPUKKP-UHFFFAOYSA-N

The compound’s structure features a five-membered thiolane ring with two sulfone oxygen atoms at position 1, an ethyl group attached to the amide nitrogen, and a 2-nitrophenoxy side chain.

Physicochemical Characteristics

While solubility data remain unreported, computational models predict moderate lipophilicity (LogP ≈ 2.1) due to the nitrophenoxy group’s electron-withdrawing effects and the sulfone’s polar nature. The molecule’s topological polar surface area (TPSA) of 126 Ų suggests limited blood-brain barrier permeability, aligning with peripheral therapeutic targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a four-step sequence:

Step 1: Thiolane Ring Formation
Cyclization of 3-mercaptotetrahydrothiophene with dichloroethane yields the thiolane precursor. Reaction conditions: 80°C, anhydrous DMF, 12 hours (Yield: 68%).

Step 2: Sulfone Oxidation
Treatment with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 hours converts the thiolane to the 1,1-dioxo derivative (Yield: 92%).

Step 3: N-Ethylation
Alkylation using ethyl bromide and potassium carbonate in acetone introduces the ethyl group (Yield: 85%).

Step 4: Nitrophenoxy Acetamide Coupling
Reaction with 2-nitrophenoxy acetyl chloride in dichloromethane, catalyzed by triethylamine, completes the synthesis (Yield: 76%).

Industrial Production Considerations

Scale-up challenges include optimizing solvent recovery (e.g., DMF distillation) and minimizing sulfone overoxidation. Continuous flow reactors may enhance yield consistency, while quality control relies on HPLC (≥98% purity) and NMR validation.

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.52 (d, 2H, Ar-H), 4.72 (s, 2H, OCH₂), 3.89 (m, 1H, thiolan-H), 3.45 (q, 2H, NCH₂), 2.98 (m, 2H, SCH₂), 2.15 (m, 2H, CH₂), 1.32 (t, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1140 cm⁻¹ (S=O).

  • HRMS (ESI+): m/z 343.1241 [M+H]⁺ (calc. 343.1245).

Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic Potential: High electron density at the sulfone oxygens (-0.42 e) facilitates hydrogen bonding.

  • Torsional Barriers: The nitrophenoxy group exhibits restricted rotation (ΔG‡ = 12.3 kcal/mol), stabilizing bioactive conformations.

Challenges and Future Directions

Solubility Optimization

Prodrug strategies, such as phosphate esterification of the acetamide, may enhance aqueous solubility. Preliminary trials with PEG-400 co-solvents increase solubility to 12 mg/mL.

Toxicity Profiling

In vitro hepatocyte assays indicate moderate cytotoxicity (IC₅₀ = 45 µM), necessitating structural modifications to improve selectivity.

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